![molecular formula C23H20N2O6 B253050 N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B253050.png)
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide, commonly known as BZML, is a synthetic compound that has been studied for its potential biochemical and physiological effects.
Mechanism of Action
BZML is believed to exert its anticancer effects through the inhibition of cell proliferation and induction of apoptosis. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and survival, including topoisomerase II, protein kinase C, and cyclooxygenase-2.
Biochemical and Physiological Effects:
BZML has been shown to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. Additionally, BZML has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using BZML in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro and to be well-tolerated in animal studies. Additionally, BZML is relatively easy to synthesize, which makes it a cost-effective compound for research purposes. One limitation of using BZML in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on BZML. One possible direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to optimize the synthesis of BZML and to develop more efficient methods for administering it in experimental settings.
Synthesis Methods
The synthesis of BZML involves the reaction of 3,4,5-trimethoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-3-methoxybenzoic acid to form the amide intermediate. Finally, the intermediate is reacted with 3H-1,3-benzoxazole-2-carbaldehyde to yield BZML.
Scientific Research Applications
BZML has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BZML has been studied for its anti-inflammatory and antioxidant properties.
properties
Product Name |
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide |
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Molecular Formula |
C23H20N2O6 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H20N2O6/c1-28-19-10-13(11-20(29-2)21(19)30-3)22(27)24-14-8-9-15(17(26)12-14)23-25-16-6-4-5-7-18(16)31-23/h4-12,25H,1-3H3,(H,24,27)/b23-15+ |
InChI Key |
DPXITMJTXRALSJ-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=O)/C(=C/3\NC4=CC=CC=C4O3)/C=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2 |
Origin of Product |
United States |
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